molecular formula C15H21ClN4O3 B13572302 Tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate

Tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate

Cat. No.: B13572302
M. Wt: 340.80 g/mol
InChI Key: JVBMECGSZFCZMY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21ClN4O3. It is known for its applications in various fields of scientific research, particularly in the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including chlorination and amination, to introduce the chloropyrazine and amido groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .

Scientific Research Applications

Tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(5-chloropyrazine-2-amido)piperidine-1-carboxylate is unique due to its specific chemical structure, which includes a chloropyrazine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C15H21ClN4O3

Molecular Weight

340.80 g/mol

IUPAC Name

tert-butyl 4-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-4-10(5-7-20)19-13(21)11-8-18-12(16)9-17-11/h8-10H,4-7H2,1-3H3,(H,19,21)

InChI Key

JVBMECGSZFCZMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CN=C(C=N2)Cl

Origin of Product

United States

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